1-Methoxy-2-methylbut-3-yn-2-ol
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Overview
Description
"1-Methoxy-2-methylbut-3-yn-2-ol" is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry. Its synthesis, molecular structure, chemical reactions, physical, and chemical properties are crucial for understanding its behavior and applications.
Synthesis Analysis
The synthesis of compounds similar to "1-Methoxy-2-methylbut-3-yn-2-ol" involves palladium-catalyzed reactions and oxidative cyclization methods. For instance, Gabriele et al. (2000) describe the synthesis of related structures through palladium-catalyzed oxidative cyclization-alkoxycarbonylation in methanol under specific conditions, showcasing the methodologies applicable to synthesizing complex organic compounds with similar functional groups (Gabriele et al., 2000).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related compounds can be thoroughly analyzed using techniques like density functional theory (DFT). For example, Espinoza-Hicks et al. (2012) reported the use of DFT for analyzing the molecular structure and spectroscopic properties of a compound with similarities in functional groups, providing insights into the bond angles, distances, and NMR spectroscopy correlations (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of "1-Methoxy-2-methylbut-3-yn-2-ol" and related molecules can vary significantly depending on their structure. Chemical reactions, such as cycloadditions and methoxycarbonylations, are critical for modifying and understanding the chemical behavior of these compounds. Research by Gabriele et al. (2000) demonstrates the versatility and reactivity of similar molecular frameworks under different chemical conditions (Gabriele et al., 2000).
Scientific Research Applications
Palladium-Catalyzed Synthesis
A study demonstrated the use of 4-yn-1-ols in palladium-catalyzed synthesis processes. These compounds, including 1-Methoxy-2-methylbut-3-yn-2-ol derivatives, undergo oxidative cyclization and alkoxycarbonylation to yield tetrahydrofurans and methoxy-2-methyltetrahydrofurans. This highlights their role in complex organic synthesis processes, offering a pathway to synthesize diverse cyclic compounds in good yields (Gabriele et al., 2000).
Environmental Degradation Studies
Research on the kinetics and products of OH radical reactions with similar compounds, such as 3-methoxy-3-methyl-1-butanol, has provided insight into their environmental degradation. This work is crucial for understanding the atmospheric lifetime and transformation products of volatile organic compounds, contributing to environmental pollution models (Aschmann et al., 2011).
Catalytic Reactions
Another application involves the use of these compounds in efficient synthesis reactions, such as the tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes. This method emphasizes the versatility of 1-Methoxy-2-methylbut-3-yn-2-ol derivatives in forming enynes, a class of compounds valuable in synthetic chemistry and pharmaceutical research (Feuerstein et al., 2006).
Surface Chemistry
In surface chemistry, the reactivity of hydroxyl groups on MgO surfaces with 2-methylbut-3-yn-2-ol has been analyzed. This research provides fundamental insights into the catalytic activity and surface interactions important for heterogeneous catalysis, showcasing the compound's utility in exploring surface reactions and catalytic processes (Chizallet et al., 2009).
Propargylic Amines Synthesis
Additionally, 1-Methoxy-2-methylbut-3-yn-2-ol has been used as a key substrate in the synthesis of chiral propargylic amines. This approach highlights its importance in producing compounds with significant enantiomeric excess, which are valuable in asymmetric synthesis and pharmaceutical development (Fan & Ma, 2013).
Safety And Hazards
The safety information for 1-Methoxy-2-methylbut-3-yn-2-ol includes several hazard statements: H227, H315, H319, H3351. These correspond to the following hazards: combustible liquid, causes skin irritation, causes serious eye irritation, may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area1.
Future Directions
The future directions of 1-Methoxy-2-methylbut-3-yn-2-ol are not specified in the search results. However, 2-Methylbut-3-yn-2-ol, a related compound, is produced on an industrial scale as a precursor to terpenes and terpenoids2. It is an intermediate in the industrial route to geraniol2.
Relevant Papers
The search results did not provide specific papers related to 1-Methoxy-2-methylbut-3-yn-2-ol. However, there are references to papers discussing the synthesis and use of the related compound, 2-Methylbut-3-yn-2-ol2.
properties
IUPAC Name |
1-methoxy-2-methylbut-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBUUQLXYVZBJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-methylbut-3-yn-2-ol | |
CAS RN |
42841-64-5 |
Source
|
Record name | 1-methoxy-2-methylbut-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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